![molecular formula C12H19N3O B12545512 N~2~-[(2-Aminophenyl)methyl]norvalinamide CAS No. 832676-78-5](/img/structure/B12545512.png)
N~2~-[(2-Aminophenyl)methyl]norvalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(2-Aminophenyl)methyl]norvalinamide is a chemical compound with the molecular formula C12H19N3O It is known for its unique structure, which includes an aminophenyl group attached to a norvalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]norvalinamide typically involves the reaction of N-(2-aminophenyl)benzamide with isocyanates. One effective method utilizes N-(2-aminophenyl)benzamide and phenyl isocyanate in a nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and ease of substrate preparation.
Industrial Production Methods
Industrial production of N2-[(2-Aminophenyl)methyl]norvalinamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]norvalinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~-[(2-Aminophenyl)methyl]norvalinamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
CAS No. |
832676-78-5 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-[(2-aminophenyl)methylamino]pentanamide |
InChI |
InChI=1S/C12H19N3O/c1-2-5-11(12(14)16)15-8-9-6-3-4-7-10(9)13/h3-4,6-7,11,15H,2,5,8,13H2,1H3,(H2,14,16) |
InChI Key |
SEZFCFJMRQQCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)NCC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


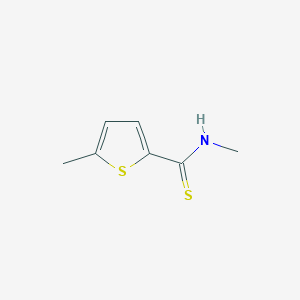
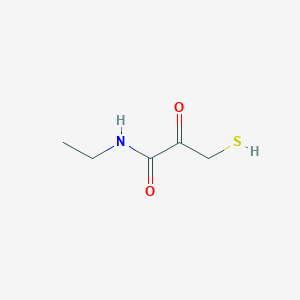
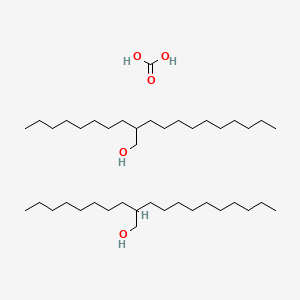
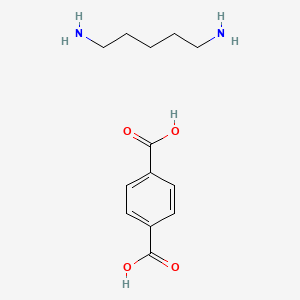
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
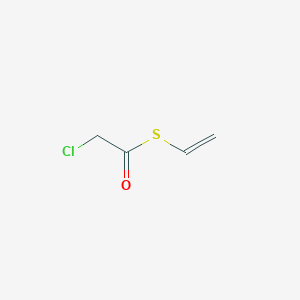
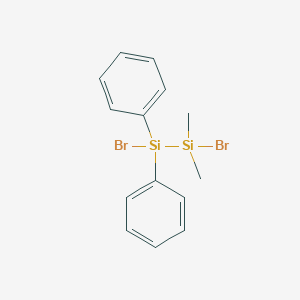
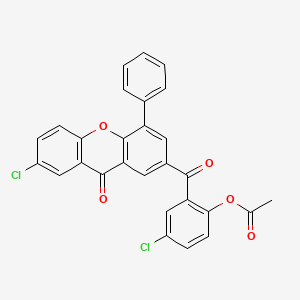

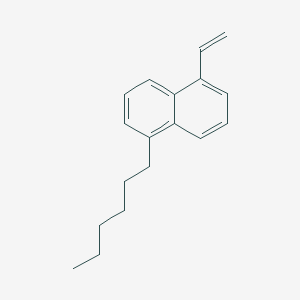
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
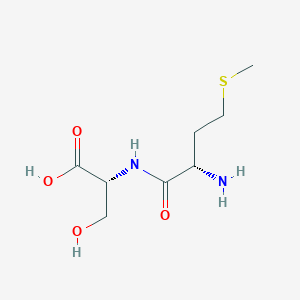
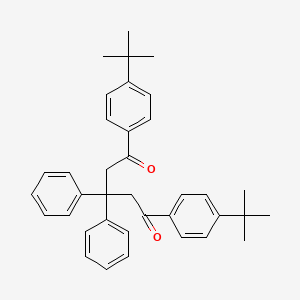
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
